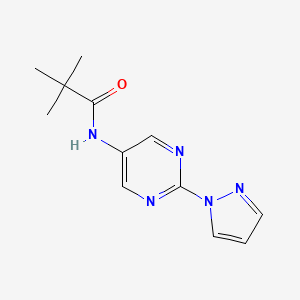
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide is a compound that belongs to the class of heterocyclic compounds, specifically pyrimidines and pyrazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide typically involves the reaction of 2-chloropyrimidine with 1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with pivaloyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The pyrazole and pyrimidine rings can be subjected to oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate and dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted derivatives of the original compound .
科学研究应用
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs, particularly as inhibitors of specific enzymes such as cyclin-dependent kinase 2 (CDK2).
Biological Studies: It is used to study the biological pathways and mechanisms involved in various diseases, including cancer.
Industrial Applications: The compound can be used as a ligand in coordination chemistry for the synthesis of transition metal complexes.
作用机制
The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression . This mechanism is particularly useful in cancer treatment, where uncontrolled cell proliferation is a major concern .
相似化合物的比较
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another CDK2 inhibitor with a similar pyrazole-pyrimidine structure.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar core structure used in various biological studies.
Uniqueness
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide is unique due to its specific substitution pattern and the presence of the pivalamide group, which can influence its biological activity and chemical properties .
生物活性
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrazole ring linked to a pyrimidine moiety, with a pivalamide group contributing to its pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). The σ1R is implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of mood.
Sigma Receptor Interaction
Research indicates that compounds structurally similar to this compound exhibit significant affinity for σ1R. For instance, a related compound, 12f , was identified as a selective σ1R antagonist with potent antinociceptive effects in pain models . This suggests that this compound may also exert similar effects through σ1R antagonism.
Biological Activities
The compound has been evaluated for various biological activities, including:
1. Antinociceptive Activity
- In vivo studies have shown that related pyrazole derivatives exhibit significant pain relief in models such as the formalin test and partial sciatic nerve ligation model .
2. Anti-inflammatory Properties
- Pyrazole derivatives are known for their anti-inflammatory effects, which are critical in pain management. The presence of the pivalamide group may enhance these properties by improving bioavailability and stability .
3. Neuroprotective Effects
- The interaction with σ1R suggests potential neuroprotective properties, which are beneficial in treating neurodegenerative diseases .
Research Findings and Case Studies
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their efficacy and mechanisms:
属性
IUPAC Name |
2,2-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-12(2,3)10(18)16-9-7-13-11(14-8-9)17-6-4-5-15-17/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFPTCLNXTYTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(N=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














